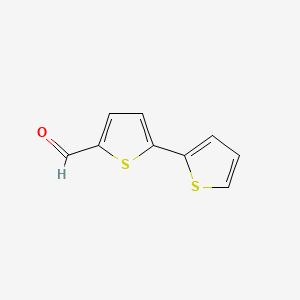

2,2'-Bithiophene-5-carbaldehyde

Description

Vilsmeier-Haack Formylation

The most common and widely utilized method for the preparation of 2,2'-Bithiophene-5-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an activated aromatic ring.

Precursor: The primary precursor for this reaction is 2,2'-bithiophene (B32781). nih.gov

Reagents: The Vilsmeier reagent is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Conditions: The reaction is typically conducted under mild conditions. The process involves cooling DMF in an ice bath and then adding POCl₃ dropwise while stirring to form the Vilsmeier reagent. The 2,2'-bithiophene is then added, and the mixture is often allowed to react at room temperature or with gentle refluxing.

Mechanism: The electrophilic Vilsmeier reagent attacks the electron-rich 2,2'-bithiophene ring, preferentially at the 5-position due to electronic effects, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound.

Work-up and Purification: Following the reaction, the mixture is typically quenched with an aqueous base, and the product is extracted using an organic solvent. Purification is commonly achieved through column chromatography on silica (B1680970) gel.

Directed Lithiation Followed by Formylation

An alternative synthetic strategy involves the directed lithiation of the bithiophene core, followed by the introduction of the aldehyde group.

Precursor: The starting material for this method is also 2,2'-bithiophene.

Reagents: A strong organolithium base, such as n-butyllithium (n-BuLi), is used for the lithiation step. N,N-dimethylformamide (DMF) serves as the formylating agent.

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) in a dry solvent like tetrahydrofuran (B95107) (THF) at low temperatures, typically 0°C, to control the regioselectivity of the lithiation. After the addition of n-BuLi, the mixture is stirred to allow for the formation of the lithiated intermediate. Dry DMF is then added to the reaction mixture, which is subsequently allowed to warm to room temperature and may be refluxed to ensure complete reaction.

Mechanism: The n-butyllithium selectively deprotonates the 2,2'-bithiophene at the 5-position, creating a highly reactive organolithium species. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of DMF. An initial adduct is formed, which upon aqueous work-up, hydrolyzes to give the final aldehyde product.

Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. Purification is typically performed using column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While not a direct method to synthesize the aldehyde itself from unsubstituted bithiophene, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are crucial for preparing functionalized precursors. For instance, a bromo-substituted bithiophene can be coupled with a boronic acid derivative, and the aldehyde functionality can be introduced in a subsequent step. This approach offers a high degree of control over the final structure.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBWRAXKYXTOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191237 | |

| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3779-27-9 | |

| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bithiophene-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Analytical Verification of Synthetic Products

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to identify the different types of protons in the molecule. Key signals for this compound include a characteristic peak for the aldehyde proton, which typically appears at a high chemical shift value (around 9.8 ppm). The protons on the thiophene (B33073) rings will also show distinct signals in the aromatic region of the spectrum.

¹³C NMR: This analysis provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group will have a characteristic resonance at a high chemical shift. The carbon atoms of the thiophene rings will also produce a series of signals corresponding to their different chemical environments.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is expected around 1680 cm⁻¹. Vibrations associated with the C-H bonds of the thiophene rings are also typically observed around 3100 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation. For this compound (C₉H₆OS₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (194.27 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the components of a mixture and quantifying the purity of the target compound. By using a suitable stationary phase and mobile phase, the purity of this compound can be determined, with purity levels often exceeding 97% for well-purified samples.

Gas Chromatography (GC): GC can also be used to assess the purity of the compound, particularly if it is sufficiently volatile and thermally stable. Similar to HPLC, GC can provide a quantitative measure of purity. alfa-chemistry.com

Data Tables

Table 1: Key Reagents and Conditions for Synthesis

| Synthetic Method | Precursor | Key Reagents | Typical Conditions |

| Vilsmeier-Haack Formylation | 2,2'-Bithiophene (B32781) | POCl₃, DMF | 0°C to room temperature or gentle reflux |

| Directed Lithiation and Formylation | 2,2'-Bithiophene | n-BuLi, DMF | 0°C in THF under an inert atmosphere |

Table 2: Characteristic Analytical Data for this compound

| Analytical Technique | Characteristic Signal/Value |

| ¹H NMR | Aldehyde proton (~9.8 ppm) |

| FTIR | Carbonyl (C=O) stretch (~1680 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular ion [M]⁺ at m/z ≈ 194.3 |

| Purity (HPLC/GC) | Typically ≥97% |

Derivatization and Functionalization Chemistry of 2,2 Bithiophene 5 Carbaldehyde

Condensation Reactions of the Aldehyde Moiety in 2,2'-Bithiophene-5-carbaldehyde

Condensation reactions involving the aldehyde group are fundamental to the derivatization of this compound. These reactions, which involve the elimination of a small molecule like water, provide a straightforward route to the synthesis of various Schiff bases and related compounds.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by acid and proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comyoutube.com For instance, the reaction with aniline (B41778) in the presence of an acid catalyst in toluene (B28343) at 80°C yields N-Phenyl-2,2'-bithiophene-5-imine.

Similarly, hydrazones are synthesized by reacting this compound with hydrazine (B178648) or its derivatives. masterorganicchemistry.com A notable example is the synthesis of (this compound)-4-nitrophenylhydrazone (BT-NPH), which is achieved by reacting this compound with 4-nitrophenylhydrazine (B89600). sigmaaldrich.com This derivative has garnered interest for its solvatochromic properties, making it a candidate for sensor applications. Another example is the condensation reaction with 2-hydrazinobenzothiazole (B1674376) to form 2-(2-([2,2′-bithiophen]-5-ylmethylene)hydrazinyl)benzothiazole (BT), a Schiff base that has been investigated as a colorimetric sensor. acs.org

These condensation reactions are generally high-yielding and provide a modular approach to tuning the electronic and photophysical properties of the bithiophene core.

Table 1: Synthesis of Imines and Hydrazones from this compound

| Reactant | Product | Reagents and Conditions | Yield |

|---|---|---|---|

| Aniline | N-Phenyl-2,2'-bithiophene-5-imine | Acetic acid catalyst, toluene, 80°C | 89% |

| 4-Nitrophenylhydrazine | (this compound)-4-nitrophenylhydrazone (BT-NPH) | Ethanol, reflux | 95% |

Further extending the condensation chemistry, this compound can be reacted with specific diamines to create more complex structures. An example is the synthesis of azomethine phthalic diimides. This is achieved by heating this compound with N,N-bis(4-amino-2,3,5,6-tetramethylphenyl)naphthalene-1,4,5,8-dicarboximide (DANDI). sigmaaldrich.com This reaction creates a larger conjugated system incorporating the bithiophene unit, which can have interesting photophysical and electronic properties relevant to materials science.

Reductive and Oxidative Transformations of the Aldehyde Group

The aldehyde group of this compound is readily amenable to both reduction and oxidation, providing pathways to other important classes of bithiophene derivatives.

Reductive coupling reactions of aldehydes offer a powerful method for the synthesis of symmetrical alkenes. fu-berlin.de The McMurry reaction, which utilizes low-valent titanium reagents, is a prominent example of such a transformation. fu-berlin.de This type of reaction can be applied to this compound to synthesize symmetrical stilbene-like derivatives, where two bithiophene units are linked by a carbon-carbon double bond. These extended conjugated systems are of significant interest for their potential applications in organic electronics.

While direct examples of McMurry coupling with this compound are not extensively detailed in the provided search results, the general applicability of this reaction to aryl aldehydes suggests its feasibility. fu-berlin.de The synthesis of stilbene (B7821643) derivatives can also be achieved through other methods like the Wittig reaction, which involves the condensation of a phosphorus-stabilized carbanion with an aldehyde. nih.gov

The aldehyde group of this compound can be oxidized to a carboxylic acid group, yielding 2,2'-Bithiophene-5-carboxylic acid. ontosight.ai This transformation can be accomplished using various oxidizing agents. For example, oxidation with potassium permanganate (B83412) (KMnO₄) in aqueous sulfuric acid at 60°C has been reported to give the corresponding carboxylic acid in 85% yield. Aerobic oxidation using molecular oxygen in the presence of a cobalt(II) acetate (B1210297) catalyst in DMF at 80°C provides another route to the same product with a 78% yield.

2,2'-Bithiophene-5-carboxylic acid is a valuable intermediate in its own right, serving as a building block for the synthesis of esters, amides, and other acid derivatives. ontosight.ai It has also been investigated for applications in pharmaceuticals and materials science. ontosight.ai

Table 2: Oxidation of this compound

| Oxidizing Agent/System | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄/aq. H₂SO₄ | 2,2'-Bithiophene-5-carboxylic acid | 60°C, 4 hr | 85% |

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. libretexts.org A wide range of nucleophiles can be employed, including organometallic reagents like Grignard reagents and organolithium compounds, as well as hydrides.

For example, reduction with sodium borohydride (B1222165) (NaBH₄) proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. This reaction selectively reduces the aldehyde to the corresponding alcohol, (2,2'-bithiophen-5-yl)methanol, without affecting the thiophene (B33073) rings.

The addition of organometallic reagents allows for the formation of new carbon-carbon bonds, providing a route to secondary alcohols. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would yield 1-(2,2'-bithiophen-5-yl)ethanol after an acidic workup. These reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse range of functionalized bithiophene derivatives.

Strategies for Further Functionalization of the Bithiophene Core

The inherent reactivity of the 2,2'-bithiophene (B32781) scaffold, particularly when activated by an aldehyde group, provides a versatile platform for extensive chemical modification. Further functionalization of the bithiophene core is crucial for fine-tuning the electronic, optical, and material properties of its derivatives for applications in fields such as organic electronics and materials science. Key strategies involve the introduction of diverse substituents at the vacant positions of the thiophene rings, halogenation to create precursors for cross-coupling reactions, and cycloaddition reactions to build complex heterocyclic systems. These modifications allow for the systematic engineering of molecular architecture to achieve desired functionalities.

Introduction of Alkyl or Aryl Substituents (e.g., 5'-Hexyl-2,2'-bithiophene-5-carbaldehyde)

The introduction of alkyl or aryl groups onto the bithiophene backbone is a primary strategy for modifying the solubility, morphology, and electronic properties of the resulting materials. Alkyl chains, such as hexyl groups, are commonly introduced to enhance solubility in organic solvents, which is critical for solution-based processing of organic semiconductors. The synthesis of derivatives like 5'-Hexyl-2,2'-bithiophene-5-carbaldehyde can be effectively achieved through transition metal-catalyzed cross-coupling reactions.

One of the most established methods for this purpose is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org In a typical approach to synthesize 5'-Hexyl-2,2'-bithiophene-5-carbaldehyde, 5'-Bromo-2,2'-bithiophene-5-carbaldehyde can be coupled with hexylmagnesium bromide in the presence of a catalyst like [NiCl2(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane). This reaction efficiently forms the desired carbon-carbon bond at the 5'-position. acgpubs.org

The general applicability of Kumada coupling for functionalizing thiophene-based structures is well-documented, including in the synthesis of complex polythiophenes and other conjugated polymers where control over substitution is paramount. wikipedia.orgnih.gov

Table 1: Representative Reaction for Alkyl Group Introduction

| Reaction | Reactants | Catalyst | Product |

| Kumada Coupling | 5'-Bromo-2,2'-bithiophene-5-carbaldehyde, Hexylmagnesium bromide | NiCl2(dppp) | 5'-Hexyl-2,2'-bithiophene-5-carbaldehyde |

Halogenation and Cross-Coupling Precursors (e.g., 5'-Bromo-2,2'-bithiophene-5-carbaldehyde)

Halogenation of the bithiophene core is a critical step for creating versatile precursors amenable to a wide array of palladium-catalyzed cross-coupling reactions. Bromination is particularly common, yielding stable intermediates that can be subsequently functionalized. The synthesis of 5'-Bromo-2,2'-bithiophene-5-carbaldehyde is a straightforward process, typically achieved by the direct bromination of This compound using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Once synthesized, this bromo-derivative serves as a key building block for introducing aryl and alkynyl moieties through reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings.

Suzuki-Miyaura Coupling : This reaction couples the bromo-derivative with an arylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.govorganic-chemistry.orgnih.gov This method is widely used for synthesizing biaryl and oligo-aryl systems, allowing for the extension of the conjugated π-system. For example, reacting 5'-Bromo-2,2'-bithiophene-5-carbaldehyde with phenylboronic acid would yield 5'-phenyl-2,2'-bithiophene-5-carbaldehyde. nih.gov

Sonogashira Coupling : This reaction introduces an alkynyl substituent by coupling the bromo-derivative with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.netmdpi.comnih.govscirp.org This is a powerful method for creating conjugated enyne structures, which are valuable in materials science. rsc.org

These cross-coupling reactions provide a modular approach to synthesizing a vast library of functionalized bithiophenes with tailored electronic and photophysical properties.

Table 2: Cross-Coupling Reactions using 5'-Bromo-2,2'-bithiophene-5-carbaldehyde

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh3)4, Base (e.g., K3PO4) | 5'-Aryl-2,2'-bithiophene-5-carbaldehyde |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Amine Base | 5'-Alkynyl-2,2'-bithiophene-5-carbaldehyde |

Cycloaddition Reactions Leading to Heterocyclic Systems (e.g., isoxazole (B147169), 1,2,3-triazole)

Cycloaddition reactions offer a sophisticated route to fuse or append new heterocyclic rings onto the bithiophene framework, leading to complex, three-dimensional structures with novel properties. The Huisgen 1,3-dipolar cycloaddition is a particularly powerful tool for this purpose. organic-chemistry.orgresearchgate.netnih.gov To utilize this chemistry, the aldehyde functionality of this compound is typically converted into a group that can act as a dipolarophile, most commonly a terminal alkyne.

The transformation of the aldehyde to an alkyne can be accomplished via the Corey-Fuchs or Seyferth-Gilbert homologation. The resulting 5-Ethynyl-2,2'-bithiophene is an excellent substrate for cycloaddition reactions. nih.gov

Synthesis of 1,2,3-Triazoles : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgbeilstein-journals.org Reacting 5-Ethynyl-2,2'-bithiophene with an organic azide (B81097) (R-N3) in the presence of a copper(I) catalyst yields a bithiophene derivative appended with a 1,2,3-triazole ring. beilstein-journals.org This method is highly efficient and tolerates a wide range of functional groups on the azide component.

Synthesis of Isoxazoles : In a similar fashion, the 1,3-dipolar cycloaddition of a nitrile oxide (R-CNO) with 5-Ethynyl-2,2'-bithiophene leads to the formation of a 3,5-disubstituted isoxazole ring. researchgate.netnih.govucc.iemdpi.com The nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides. This reaction provides access to another important class of five-membered heterocycles directly attached to the bithiophene core.

These cycloaddition strategies significantly expand the chemical space accessible from this compound, enabling the creation of intricate molecular architectures for advanced applications.

Table 3: Cycloaddition Pathways from this compound

| Intermediate | 1,3-Dipole | Cycloaddition Type | Heterocyclic Product |

| 5-Ethynyl-2,2'-bithiophene | Organic Azide (R-N3) | Huisgen Cycloaddition (CuAAC) | 1-(bithiophen-5-yl)-1,2,3-triazole derivative |

| 5-Ethynyl-2,2'-bithiophene | Nitrile Oxide (R-CNO) | Nitrile Oxide Cycloaddition | 3-Aryl-5-(bithiophen-5-yl)isoxazole derivative |

Spectroscopic and Computational Investigations of 2,2 Bithiophene 5 Carbaldehyde Systems

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are fundamental in elucidating the structural and electronic properties of 2,2'-Bithiophene-5-carbaldehyde and its derivatives. These techniques provide critical insights into the molecule's behavior in various states.

Ultraviolet-Visible Absorption Spectroscopy of this compound and its Derivatives in Solution and Solid State

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions in conjugated systems like this compound. The absorption spectra are characterized by strong bands corresponding to π→π* transitions within the bithiophene backbone.

In a dimethyl sulfoxide (B87167) (DMSO) solution, this compound exhibits a maximum absorption (λₘₐₓ) at approximately 325 nm. This absorption is attributed to the π→π* electronic transitions within the molecule. The polarity of the solvent can influence the position of this absorption peak, with solvatochromic shifts of around 12 nm being observed in polar solvents, which is indicative of the interactions of the aldehyde's dipole moment with the solvent molecules.

Studies on related molecules, such as [2,2′-bithiophene]-5-carboxylic acid, have been conducted in both solution and solid-state, providing comparative data on how the molecular environment affects the electronic properties. nova.eduornl.gov These investigations, along with theoretical modeling, help to explain the observed spectroscopic features. nova.eduornl.gov

Table 1: UV-Vis Absorption Data for this compound

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition |

|---|---|---|---|

| DMSO | 325 | 1.2 × 10⁴ | π→π* |

Fluorescence Spectroscopy Studies of Luminescent Properties

Fluorescence spectroscopy provides insights into the emissive properties of molecules after they have absorbed light. Research on 2,2'-bithiophene (B32781) and its derivatives, including those with carboxylic acid groups, has utilized fluorescence spectroscopy to study their luminescent behavior in both solution and solid states. nova.eduornl.gov These studies are crucial for understanding the potential of these materials in applications such as organic light-emitting diodes (OLEDs). The introduction of different functional groups can significantly alter the fluorescence quantum yield and the emission wavelength, allowing for the tuning of the material's optical properties.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" based on its structural composition. kurouskilab.com

In the IR spectrum of a thiophene (B33073) derivative, characteristic peaks for the carbonyl (C=O) stretch of the aldehyde group are expected. For instance, in related carboxylic acid compounds, a broad peak around 1710 cm⁻¹ is observed for the carbonyl stretch. researchgate.net For this compound, the C=O stretching vibration is a key diagnostic peak. Additionally, C-C stretching vibrations within the thiophene rings are typically observed in the range of 1347-1532 cm⁻¹. iosrjournals.org The C-S stretching modes in thiophene rings can be identified at approximately 647-852 cm⁻¹. iosrjournals.org

Raman spectroscopy offers complementary information. While carbonyl stretches can be weak or absent in Raman spectra, the C-C and C-S stretching modes are often strong and provide valuable structural information. kurouskilab.comresearchgate.net Computational studies using methods like Density Functional Theory (DFT) are often employed to assign the observed vibrational frequencies to specific molecular motions. iosrjournals.org

Table 2: Characteristic Vibrational Frequencies for Related Thiophene Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C=O Stretch | ~1710 | Infrared |

| C-C Stretch (ring) | 1347-1532 | Infrared & Raman |

| C-S Stretch (ring) | 647-852 | Infrared & Raman |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. weebly.com For this compound, ¹H NMR and ¹³C NMR are the primary techniques used.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aldehyde proton typically appears as a singlet at a downfield chemical shift. The protons on the two thiophene rings will exhibit distinct signals, often as doublets or doublets of doublets, depending on their coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the aldehyde group will have a characteristic resonance at a very downfield position. The carbon atoms of the two thiophene rings will also show distinct signals, which can be assigned using two-dimensional NMR techniques like HSQC and HMBC if necessary. osti.gov These spectra are critical for confirming the successful synthesis and purity of the compound. osti.gov

Photoelectron Spectroscopy for Electronic Structure and Surface Interactions (e.g., XPS, UPS studies on related bithiophene systems)

Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of materials. X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are particularly useful for studying thin films and surfaces.

Studies on poly(2,2'-bithiophene) have used XPS to investigate charge distributions. aps.org These studies revealed that both neutral and partially charged species of carbon and sulfur exist within the polymer chain. aps.org XPS analysis of thiophene derivatives on gold substrates has shown strong chemical interactions between the sulfur atoms of the thiophene rings and the gold surface. researchgate.net The S 2p core-level spectra typically show peaks around 161-162 eV, which are indicative of the sulfur in the thiophene ring. researchgate.net

UPS, which uses lower energy UV photons, is more sensitive to the valence band and can provide detailed information about the molecular orbitals involved in chemical bonding and electronic transport. Multiphoton ionization photoelectron imaging of thiophene has been used to determine ionization energies from the ground and excited electronic states, providing benchmark data for more complex thiophene-based systems. rsc.org

Advanced Computational Chemistry Methodologies

Computational chemistry offers powerful tools for understanding and predicting the properties of molecules like this compound. nih.gov Density Functional Theory (DFT) is a widely used method for modeling the structural and spectroscopic properties of bithiophene and its derivatives. ornl.gov

DFT calculations can be used to optimize the geometry of the molecule, predicting bond lengths, bond angles, and the torsional angle between the two thiophene rings. acs.org These calculations often indicate that the anti-gauche conformation is more stable than the syn-gauche conformation for unsubstituted bithiophene. acs.org

Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis), helping to assign the observed absorption bands to specific electronic transitions. epfl.ch Furthermore, computational methods are used to calculate vibrational frequencies (IR and Raman), which aids in the interpretation of experimental spectra. iosrjournals.org By combining experimental results with computational modeling, a comprehensive understanding of the structure-property relationships in this compound systems can be achieved. nova.eduornl.gov These computational approaches are vital for designing new materials with tailored optical and electronic properties for various applications. nih.gov

Density Functional Theory (DFT) for Molecular and Electronic Structure Investigations

Studies have employed DFT to model the structural features of related molecules like [2,2′-bithiophene]-5-carboxylic acid, successfully explaining observed characteristics. ornl.govnova.edu For instance, DFT calculations have been used to understand the geometry and other physical properties of thiophene-based amide derivatives, showing good agreement between computed and experimental data. The introduction of substituents on the thiophene ring has been shown to significantly affect the electronic structure and properties of these molecules.

A key aspect of DFT investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. urfu.ru A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. urfu.ruacs.org For example, in a study of quinolone-based hydrazones, a small HOMO-LUMO energy gap suggested good chemical reactivity. acs.org

DFT calculations also allow for the determination of various chemical reactivity descriptors, as detailed in the table below.

Table 1: Key Chemical Reactivity Descriptors from DFT

| Descriptor | Description |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |

| Electronic Chemical Potential (μ) | The escaping tendency of electrons from a system in equilibrium. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table summarizes key descriptors used to evaluate the chemical reactivity of molecules based on DFT calculations.

These descriptors provide a quantitative basis for comparing the reactivity of different this compound derivatives and for predicting their behavior in chemical reactions.

Theoretical Modeling of Spectroscopic Phenomena

Theoretical modeling, primarily through DFT and its time-dependent extension (TD-DFT), plays a crucial role in the interpretation and prediction of the spectroscopic properties of this compound and related systems. These computational methods are instrumental in understanding the electronic transitions that give rise to observed absorption and emission spectra.

Computational studies have been successfully used to model the UV-Vis absorption and fluorescence spectra of molecules containing the 2,2'-bithiophene core. ornl.govnova.edu By calculating the excited state energies and oscillator strengths, researchers can assign the electronic transitions responsible for the absorption bands observed experimentally. For instance, theoretical analysis has been performed on the electronic spectra of 2,2'-bithiophene and 2,2':5',2''-terthiophene radical cations using multiconfigurational second-order perturbation theory (CASPT2), which accurately predicted the main absorption bands. scispace.com

Furthermore, theoretical calculations can predict how substitutions on the bithiophene framework will affect the spectroscopic properties. The introduction of different functional groups can lead to a redshift (shift to longer wavelength) or a blueshift (shift to shorter wavelength) in the absorption spectrum. mdpi.com The formyl group (-CHO) in this compound is known to influence the electronic properties and, consequently, the spectroscopic behavior of the molecule. whiterose.ac.uk

The table below presents a conceptual overview of how theoretical modeling can be applied to understand the spectroscopic properties of this compound.

Table 2: Application of Theoretical Modeling to Spectroscopic Properties

| Spectroscopic Technique | Theoretical Approach | Information Gained |

| UV-Vis Absorption Spectroscopy | TD-DFT, CASPT2 | Prediction of absorption maxima (λmax), assignment of electronic transitions (e.g., π → π*), understanding substituent effects. |

| Fluorescence Spectroscopy | TD-DFT | Calculation of emission energies, understanding the nature of the emitting state. |

| Nuclear Magnetic Resonance (NMR) | DFT (GIAO method) | Prediction of chemical shifts (¹H and ¹³C), aiding in structural elucidation and confirming experimental assignments. |

| Infrared (IR) Spectroscopy | DFT | Calculation of vibrational frequencies, assignment of characteristic peaks (e.g., C=O stretch of the aldehyde). |

This table illustrates the use of various theoretical methods to model and interpret data from different spectroscopic techniques.

Computational Prediction of Conformational Landscape and Energetics

The conformational flexibility of this compound, particularly the rotation around the inter-ring single bond, is a key determinant of its properties. Computational methods are essential for exploring the conformational landscape, identifying stable conformers, and determining the energy barriers between them.

The dihedral angle between the two thiophene rings is a critical parameter. For the parent molecule, 2,2'-bithiophene, both syn (cis-like) and anti (trans-like) conformers can exist. whiterose.ac.uk The presence of the aldehyde group at the 5-position can influence the relative energies of these conformers and the rotational barrier.

Computational conformational searches can identify various possible low-energy structures. nih.govcwu.edu These searches, often performed using molecular mechanics or DFT, systematically explore the potential energy surface of the molecule. cwu.edu For each identified conformer, its relative energy can be calculated to determine the most stable structures.

The activation energies for the interconversion between different conformers, such as the ring-flipping process, can also be computed. cwu.edu This information is crucial for understanding the dynamic behavior of the molecule in different environments.

The following table provides a conceptual summary of the data obtained from computational conformational analysis.

Table 3: Parameters from Computational Conformational Analysis

| Parameter | Description | Significance |

| Dihedral Angle (Inter-ring) | The angle between the planes of the two thiophene rings. | Determines the overall shape of the molecule (e.g., planar vs. twisted). |

| Relative Energy | The energy of a conformer relative to the most stable conformer. | Indicates the population of each conformer at a given temperature. |

| Rotational Barrier | The energy required to rotate one thiophene ring relative to the other. | Provides insight into the conformational flexibility of the molecule. |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Influences intermolecular interactions and solubility. |

This table outlines the key parameters derived from computational studies of the conformational landscape and their importance.

By understanding the conformational preferences and the energy barriers to rotation, a more complete picture of the structure-property relationships in this compound can be developed.

Advanced Materials Applications of 2,2 Bithiophene 5 Carbaldehyde Derivatives

Organic Electronics and Optoelectronics

The versatility of 2,2'-Bithiophene-5-carbaldehyde allows for its incorporation into various organic electronic devices, where it contributes to enhanced performance and stability. Its aldehyde functional group provides a reactive site for the synthesis of more complex molecules tailored for specific electronic applications.

This compound serves as a fundamental precursor for the synthesis of a variety of organic semiconductors. chemimpex.comchemimpex.com The bithiophene unit is a well-established electron-donating moiety, and the aldehyde group allows for facile chemical modifications. This enables the creation of larger, more complex conjugated systems with tailored electronic properties. For instance, its derivatives are key components in developing flexible and lightweight electronic devices. chemimpex.com The ease of functionalization of the bithiophene core allows for the fine-tuning of properties to meet the specific demands of various semiconductor applications. chemimpex.com

One common synthetic route involves the Vilsmeier-Haack reaction, which selectively introduces the formyl group at the 5-position of the 2,2'-bithiophene (B32781) ring system. This process yields a highly pure compound that is suitable for the subsequent synthesis of advanced semiconductor materials. The resulting organic semiconductors often exhibit excellent charge transport characteristics, which are essential for high-performance electronic devices. chemimpex.com

In the realm of renewable energy, derivatives of this compound play a significant role in the advancement of organic photovoltaics (OPVs). chemimpex.comchemimpex.com These compounds are utilized in the creation of organic semiconductors that form the active layer of solar cells, where light is converted into electricity. cam.ac.uk The incorporation of bithiophene-based materials can enhance the power conversion efficiency (PCE) of these devices. gatech.edu

| Device Type | Role of Bithiophene Derivative | Key Finding |

| Organic Photovoltaics (OPVs) | Precursor for organic semiconductors | Enhances charge transport and light absorption. chemimpex.com |

| Dye-Sensitized Solar Cells (DSSCs) | Reagent for sensitizer (B1316253) synthesis | Used to create efficient carbazole-based sensitizers. cookechem.com |

| Bulk-Heterojunction (BHJ) Solar Cells | Component of the active layer | Contributes to high power conversion efficiencies. rsc.org |

The electroluminescent properties of materials derived from this compound make them valuable for use in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). chemimpex.comchemimpex.com These compounds act as building blocks for the emissive layer in these devices, contributing to improved performance and stability.

The ability to functionalize the bithiophene core allows for the tuning of the emission color and efficiency of the resulting OLEDs. chemimpex.com By incorporating these derivatives into the device structure, it is possible to create flexible and lightweight displays and lighting sources. chemimpex.com The excellent electronic properties of these materials facilitate efficient charge injection and transport, which are crucial for bright and stable light emission. chemimpex.com

Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics, and derivatives of this compound are utilized in the fabrication of the active semiconductor layer in these devices. chemimpex.com The ordered packing and good charge transport properties of bithiophene-based materials are essential for achieving high charge carrier mobility in OFETs.

The versatility of this compound as a building block allows for the synthesis of organic semiconductors with tailored properties for transistor applications. chemimpex.com These materials contribute to the development of lightweight and low-cost electronic devices, such as flexible displays and sensors. chemimpex.comchemimpex.com

Design and Synthesis of π-Conjugated Systems and Polymers

The synthesis of novel π-conjugated systems and polymers is a cornerstone of materials science, and this compound is a key player in this field. Its structure is conducive to the formation of extended conjugated backbones, which are the basis for a wide range of functional organic materials.

This compound and its derivatives are widely used as monomers in the synthesis of conjugated polymers. chemimpex.com These polymers, which feature a backbone of alternating single and double bonds, exhibit interesting electronic and optical properties that are useful in a variety of applications. The bithiophene unit provides a rigid and electron-rich segment within the polymer chain.

Polymerization reactions such as Horner-Wadsworth-Emmons and Stille cross-coupling are employed to create polymers from bithiophene-based monomers. researchgate.netuclm.es The properties of the resulting polymers, including their molecular weight, polydispersity, and thermal stability, can be controlled by the choice of comonomers and reaction conditions. researchgate.netuclm.es For instance, the copolymerization of bithiophene derivatives with other aromatic units can lead to materials with low band gaps, which is desirable for applications in organic solar cells. nycu.edu.tw

| Polymerization Method | Monomer Type | Resulting Polymer Properties |

| Horner-Wadsworth-Emmons (HWE) | 5,5'-bis(4-formylphenyl)-2,2'-bithiophenes | High molecular weights, narrow polydispersity, good thermal stability. researchgate.netuclm.es |

| Stille Cross-Coupling | 5,5'-diformyl-2,2'-bithiophenes | Limited to a small number of monomer units. researchgate.netuclm.es |

| Stille Cross-Coupling | Bithiophene derivatives with comonomers | Can generate low band gap polymers for photovoltaics. nycu.edu.tw |

Synthesis and Engineering of Oligothiophenes

The synthesis of oligothiophenes, which are polymers consisting of thiophene (B33073) monomer units, often utilizes this compound as a key starting material. The reactive aldehyde group provides a convenient handle for various chemical transformations, allowing for the extension of the conjugated system and the introduction of different functional groups.

One common synthetic strategy is the Vilsmeier-Haack reaction , where 2,2'-bithiophene is formylated to produce this compound. This reaction typically involves the use of a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and offers high yields and regioselectivity. Another method involves the directed lithiation of 2,2'-bithiophene followed by formylation with DMF.

Once synthesized, the aldehyde can undergo further reactions to build longer oligothiophene chains. Cross-coupling reactions, such as the Suzuki or Stille coupling , are frequently employed. juniperpublishers.com For instance, the bromo-derivative, 5′-Bromo-2,2′-bithiophene-5-carbaldehyde, is a key intermediate that can be coupled with other thiophene units. sigmaaldrich.cn Palladium-catalyzed reactions have proven to be efficient for these transformations. juniperpublishers.commdpi.com

The engineering of oligothiophenes derived from this compound allows for the fine-tuning of their electronic properties. The introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects their performance in electronic devices. juniperpublishers.com For example, fluorocarbon-substituted oligothiophenes have shown promise as n-type semiconductors. juniperpublishers.com

| Property | Value | Significance |

| Maximum Absorption Wavelength | ~500 nm | Indicates absorption in the visible spectrum, crucial for photovoltaic applications. |

| Charge Mobility | Up to 0.1 cm²/V·s | A measure of how quickly charge carriers move through the material, important for transistor performance. |

| Purity | ≥97% | High purity is essential for consistent and reliable device performance. |

Construction of Donor-Acceptor (D-A) Systems with this compound Derived Units

Donor-acceptor (D-A) systems are a class of organic materials with intramolecular charge transfer characteristics, making them suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govnih.gov The bithiophene unit derived from this compound typically serves as the electron-donating (D) part of the molecule, while various electron-withdrawing groups can be attached to act as the acceptor (A). ekb.eg

The synthesis of these D-A systems often involves the condensation of this compound with an acceptor molecule. For example, a new chromophore was synthesized through the condensation of 2-methylbenzothiazole (B86508) with this compound. researchgate.net The resulting D-A molecule exhibited interesting optical and electrochemical properties.

In another example, a D-A system was constructed using a bithiophene bridge as the donor and 4-fluorophenyl and amidine groups as acceptors. ekb.eg The study of this A-π-D-A type system revealed a significant solvent effect on its fluorescence emission, indicating the presence of intramolecular charge transfer. ekb.eg The optical and electronic properties of these D-A systems can be tuned by varying the strength of the donor and acceptor units, as well as the length and nature of the π-conjugated bridge. nih.govacs.org

| System Type | Donor Unit | Acceptor Unit | Key Finding |

| A-π-D-A | Bithiophene | 4-fluorophenyl, Amidine | Significant solvatochromism in fluorescence emission. ekb.eg |

| D-A | Bithiophene | Benzothiazole | Formation of a new chromophore with distinct optical properties. researchgate.net |

| D-A / A-D-A | Thiophene, Benzene, Fluorene | Boron Difluoride Hydrazone (BODIHY) | Tunable optoelectronic and redox properties. nih.gov |

Development of Specialized Functional Dyes and Sensitizers

The unique photophysical properties of this compound derivatives have led to their exploration as specialized functional dyes and sensitizers.

Exploration as Photosensitizers

Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, often leading to the generation of reactive oxygen species. This property is utilized in photodynamic therapy and other photochemical applications. Derivatives of this compound have been investigated for their potential as photosensitizers.

For instance, boron dipyrromethene (BODIPY) oligothiophenes, which can be synthesized from this compound, have been studied for their photosensitizing capabilities. sigmaaldrich.com The extended π-conjugation of the oligothiophene chain enhances light absorption in the visible region, a desirable characteristic for a photosensitizer.

Investigation of Solvatochromic Properties and Applications as Solvent Indicators

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. uni-stuttgart.de This property arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Dyes exhibiting strong solvatochromism can be used as indicators of solvent polarity.

Derivatives of this compound, particularly those with strong donor and acceptor groups, have shown pronounced solvatochromic behavior. For example, 5-dimethylamino-5'-nitro-2,2'-bithiophene exhibits a large shift in its absorption spectrum, from 466 nm in n-hexane to 597 nm in a formamide/water mixture. uni-stuttgart.de This significant solvatochromic range makes it a potential candidate for developing a solvent polarity scale. uni-stuttgart.de

The solvatochromic properties of push-pull 2-aminobithiophenes with aldehyde and nitro withdrawing groups have also been examined. rsc.org These compounds were found to be highly fluorescent, and their fluorescence and Stokes shifts showed a linear dependence on the ET(30) solvent parameter, a common measure of solvent polarity. rsc.org

| Derivative | Solvent 1 | λmax (nm) in Solvent 1 | Solvent 2 | λmax (nm) in Solvent 2 | Key Observation |

| 5-dimethylamino-5'-nitro-2,2'-bithiophene | n-hexane | 466 | formamide/water | 597 | Large solvatochromic shift across the visible spectrum. uni-stuttgart.de |

| 5-(5-(4-fluorophenyl)thiophen-2-yl)thiophene-2-carboxamidine | cyclohexane | 368 | acetonitrile | 379 | Slight solvent polarity dependence in absorption, larger in fluorescence. ekb.eg |

| 2-aminobithiophenes (with aldehyde/nitro groups) | Various | - | Various | - | Fluorescence and Stokes shifts linearly dependent on ET(30). rsc.org |

Mechanistic Insights and Theoretical Predictions in 2,2 Bithiophene 5 Carbaldehyde Chemistry

Elucidation of Reaction Mechanisms for Derivatization and Polymerization

The derivatization of 2,2'-Bithiophene-5-carbaldehyde primarily involves reactions targeting the aldehyde functional group and the bithiophene backbone. The aldehyde group readily undergoes condensation reactions. For instance, it can react with 4-nitrophenylhydrazine (B89600) to form (2,2′-bithiophene-5-carbaldehyde)-4-nitrophenylhydrazone (BT-NPH). sigmaaldrich.com It also serves as a key functional group for creating advanced materials through reactions like the one with N,N-bis(4-amino-2,3,5,6-tetramethylphenyl)naphthalene-1,4,5,8-dicarboximide (DANDI) to yield azomethine phthalic diimides. sigmaaldrich.com

Furthermore, the bithiophene core can be functionalized to modulate the electronic properties of the molecule. A common strategy involves the introduction of bromine at the 5'-position to create 5′-Bromo-2,2′-bithiophene-5-carbaldehyde. sigmaaldrich.com This brominated derivative is a key intermediate for cross-coupling reactions like the Suzuki-Miyaura and Stille reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex conjugated systems. ossila.com For example, Suzuki coupling with a palladium catalyst like Pd(PPh₃)₂Cl₂ has been used to synthesize derivatives with high yields.

Polymerization of thiophene (B33073) derivatives, including those based on this compound, can be achieved through various methods such as chemical and electrochemical polymerization. journalskuwait.orgjournalskuwait.org Acid-catalyzed polymerization of thiophene-2-carbaldehyde, a related monomer, has been demonstrated using hydrochloric acid in an alcohol solvent. journalskuwait.orgjournalskuwait.org This process involves an electrophilic addition mechanism at the aldehyde group. journalskuwait.org For more complex architectures, polymerization of bithiophene derivatives with conjugated arms at the 3,3'-positions has been accomplished through Horner-Wadsworth-Emmons or Stille cross-coupling reactions with appropriate comonomers. researchgate.net However, direct polymerization of some difunctionalized bithiophenes, such as 5,5'-diformyl- and 5,5'-dibromo-2,2'-bithiophenes, can be challenging and may only result in short oligomers. researchgate.net

Electronic Structure and Charge Transfer Characteristics of this compound and its Derived Systems

Upon derivatization, the electronic structure can be significantly tuned. For instance, the introduction of electron-donating or electron-accepting moieties through cross-coupling reactions can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying the material's charge transport properties. In donor-acceptor systems, where electron-rich and electron-poor units are combined, intramolecular charge transfer is a key process that can be promoted by the presence of units like electron-deficient triazine or cyano groups. rsc.org

The study of charge transfer in related thiophene-based systems has been approached using techniques like near-edge X-ray absorption spectroscopy (NEXAFS) combined with density functional theory (DFT) calculations. researchgate.net These methods provide insights into the mechanism of charge transfer in single crystals of donor-acceptor complexes. researchgate.net The degree of charge transfer between donor and acceptor molecules can be estimated from structural and spectroscopic data. researchgate.net In some systems, photoinduced intervalence charge transfer (IVCT) can occur, where light absorption creates a mixed-valence state. nih.gov The study of these photoinduced phenomena provides fundamental insights into electron transfer processes in the excited state. nih.gov

Computational Prediction of Optoelectronic Properties and Device Performance

Computational methods, particularly those based on density functional theory (DFT), are powerful tools for predicting the structural, electronic, and optical properties of materials derived from this compound. researchgate.netrsc.org These calculations can provide reliable predictions of key parameters such as lattice constants, band gaps, and effective masses of charge carriers. researchgate.netrsc.org

For instance, DFT calculations have been successfully employed to investigate the properties of various materials, revealing trends in band gaps and exciton (B1674681) binding energies as a function of crystallographic symmetry and elemental composition. researchgate.netrsc.org This predictive capability is invaluable for screening potential candidate materials for specific applications, such as light absorbers in solar cells. researchgate.netrsc.org By calculating properties like band gaps and exciton binding energies, researchers can identify materials with suitable characteristics for efficient device performance. researchgate.netrsc.org

Interplay of Molecular Design and Performance in Advanced Material Applications

The performance of advanced materials derived from this compound is a direct consequence of their molecular design. By strategically modifying the core structure, researchers can tailor the properties of the resulting materials for specific applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). chemimpex.comossila.com

For example, the synthesis of derivatives with carbazole (B46965) or diphenylamino groups leads to materials with different melting points and tunable emission and hole-transport properties, making them suitable for OLEDs. The introduction of long alkyl side chains can enhance molecular packing and improve the stability of organic transistors, even in aqueous environments. ossila.com

The design of donor-acceptor molecules is a particularly effective strategy for creating high-performance materials. rsc.org By combining electron-rich thiophene units with electron-deficient moieties, it is possible to facilitate intramolecular charge transport and enhance ion storage and transfer, which is beneficial for applications like aqueous zinc-ion hybrid supercapacitors. rsc.org The copolymerization of 5,5'-dibromo-2,2'-bithiophene (B15582) with other monomers has led to the development of polymers like F8T2, which is widely used as a yellow emitter in OLEDs and as a polymer donor in OPVs. ossila.com Similarly, the p-channel semiconductor DDFTTF, synthesized from a derivative of 5,5'-dibromo-2,2'-bithiophene, exhibits high charge carrier mobility and on/off ratios in OFETs. ossila.com These examples highlight the critical role of molecular engineering in advancing the field of organic electronics.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 2,2'-Bithiophene-5-carbaldehyde, often relying on methods like the Vilsmeier-Haack reaction or directed lithiation followed by formylation, serves its purpose but also presents opportunities for improvement. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Key areas of development include:

Green Chemistry Approaches: The principles of green chemistry are being applied to minimize the environmental impact of synthesis. researchgate.net This includes the use of greener solvents, catalyst-free conditions, and energy-efficient methods like ultrasound-assisted synthesis to produce thiophene (B33073) derivatives. researchgate.net

Catalytic Methods: There is a growing interest in employing catalytic systems to enhance the efficiency and selectivity of the synthesis. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have shown promise in producing this compound and its derivatives with high yields and purity. nih.gov Research is also exploring the use of other metal catalysts, like manganese and copper, for novel cycloaddition and coupling reactions to create diverse bithiophene derivatives. researchgate.netnih.gov

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a streamlined and atom-economical approach to synthesizing functionalized bithiophene compounds. researchgate.net

Interactive Data Table: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Key Advantages |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | High selectivity for the 5-position |

| Directed Lithiation | n-BuLi, DMF | Alternative to Vilsmeier-Haack |

| Suzuki Coupling | Bromo derivatives, boronic acids, Palladium catalyst | High purity and yield |

| Green Approaches | Ultrasound, water as solvent | Environmentally friendly |

Exploration of Advanced Functional Materials Beyond Current Optoelectronic Devices

While this compound is a cornerstone in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), its potential extends to a wider range of advanced functional materials. chemimpex.com The ease of functionalization of its aldehyde group allows for the tailoring of its properties for specific applications. chemimpex.com

Emerging applications include:

Sensors: Derivatives of this compound are being developed as highly sensitive and selective colorimetric and fluorescent sensors. For instance, a Schiff's base derived from this compound has been shown to be an effective colorimetric sensor for cyanide ions. nih.govacs.org

Conductive Polymers: This compound is a crucial component in the development of conductive polymers used in flexible electronics and advanced coatings. chemimpex.com

Energy Storage: The unique electrochemical properties of bithiophene-based materials are being investigated for their potential use in energy storage devices.

Integration into Hybrid Organic-Inorganic Systems and Nanomaterials

The synergy between organic and inorganic materials can lead to novel functionalities. Integrating this compound and its derivatives into hybrid systems is a burgeoning area of research.

Key research directions are:

Functionalized Nanoparticles: The aldehyde group can be used to anchor the bithiophene moiety onto the surface of nanoparticles, creating functionalized nanomaterials with tailored optical and electronic properties. nih.gov

Hybrid Perovskites: The exceptional light-absorbing properties of perovskites can be combined with the charge-transporting capabilities of bithiophene derivatives to create next-generation solar cells and photodetectors. nih.gov

Metal-Organic Frameworks (MOFs): The incorporation of bithiophene units into the structure of MOFs can lead to materials with enhanced catalytic activity and sensing capabilities.

Expansion into Novel Application Domains for this compound Derived Compounds

The versatility of this compound is paving the way for its use in innovative and impactful application domains, particularly in the biomedical field.

Novel application areas include:

Bioimaging: Fluorescent probes synthesized from this compound are being utilized for high-sensitivity bioimaging to detect and visualize biological molecules. chemimpex.com Some derivatives have been developed for two-photon fluorescence imaging, allowing for deeper tissue penetration. nih.gov

Photodynamic Therapy (PDT): Bithiophene derivatives are being explored as photosensitizers in PDT for cancer treatment. nih.govchemrxiv.org These compounds can generate reactive oxygen species upon light irradiation, leading to cancer cell death. nih.gov Some metal complexes incorporating bithiophene ligands have shown synergistic photodynamic, photothermal, and chemotherapeutic effects. nih.gov

Drug Delivery and Theranostics: The combination of therapeutic and diagnostic capabilities, known as theranostics, is a promising area where bithiophene derivatives can play a crucial role. nih.gov These compounds can be integrated into systems that both deliver therapeutic agents and allow for the monitoring of treatment efficacy through imaging. nih.gov

Interactive Data Table: Emerging Applications of this compound Derivatives

| Application Domain | Specific Use | Key Research Finding |

| Sensing | Cyanide Ion Detection | A Schiff's base derivative acts as a selective colorimetric sensor. nih.govacs.org |

| Bioimaging | Two-Photon Fluorescence | Nanoparticles for deep-tissue imaging of blood vessels. nih.gov |

| Photodynamic Therapy | Cancer Treatment | Bithiophene-containing polymers act as effective photosensitizers. nih.govchemrxiv.org |

| Theranostics | Combined Therapy and Diagnosis | Bithiophene-functionalized metal complexes for synergistic cancer therapy. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 2,2'-Bithiophene-5-carbaldehyde, and what critical experimental conditions must be controlled?

The synthesis typically involves condensation reactions or cross-coupling strategies . For example, a key precursor like 5′-Bromo-2,2′-bithiophene-5-carbaldehyde is synthesized via bromination followed by aldehyde functionalization under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation . Critical factors include:

- Temperature control : Reactions often proceed at 0–5°C to avoid side-product formation.

- Purification : Column chromatography with silica gel and solvents like hexane/ethyl acetate is essential to isolate isomers ≥97% purity .

- Handling : Use anhydrous solvents and Schlenk lines to maintain moisture-sensitive intermediates .

Q. How is this compound characterized to confirm structural integrity and purity?

Standard characterization methods include:

- NMR spectroscopy : and NMR to verify aldehyde proton (~9.8 ppm) and thiophene backbone signals.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 194.02 g/mol for CHOS) .

- FTIR : Strong carbonyl stretch (~1680 cm) and thiophene ring vibrations (~3100 cm) .

- Chromatography : HPLC or GC with ≥97% purity thresholds, noting isomer ratios if applicable .

Q. What are the primary applications of this compound in materials science and biomedical research?

- Organic electronics : As a building block for conjugated polymers (e.g., polyplatinaynes) with optoelectronic properties .

- Amyloid-β (Aβ) imaging probes : The aldehyde group enables conjugation to radiolabeled benzothiazoles for detecting Aβ plaques in Alzheimer’s disease. In vitro binding affinities (Ki = 0.25–0.31 nM for Aβ aggregates) and pharmacokinetic profiles (3.42% ID/g brain uptake at 2 min) are critical metrics .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to improve yield and minimize isomer formation?

- Isomer separation : Use preparative HPLC with chiral columns to resolve mixtures (e.g., ≥97% purity via GC) .

- Catalyst screening : Test palladium/copper catalysts in cross-coupling reactions to enhance regioselectivity.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediate phases and adjust reaction times .

Q. How should contradictions in experimental data (e.g., purity vs. reactivity) be resolved during functionalization?

- Contradiction analysis : If high-purity batches show reduced reactivity, assess trace moisture (via Karl Fischer titration) or residual catalysts (via ICP-MS). For example, inert conditions (N atmosphere) are critical for aldehyde stability, as moisture can promote oxidation or side reactions .

- Control experiments : Compare reactivity of technical-grade (≥90%) vs. synthesis-grade (≥97%) batches to isolate purity-related effects .

Q. What computational methods are suitable for predicting the electronic properties of this compound derivatives?

- DFT calculations : Optimize geometry and calculate HOMO/LUMO energies (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to predict charge transport in polymers .

- Molecular docking : Simulate binding interactions of Aβ probes with amyloid fibrils (e.g., AutoDock Vina) to rationalize high-affinity Ki values (0.25 nM) .

- Spectroscopic validation : Compare computed IR/NMR spectra with experimental data (NIST Chemistry WebBook) to validate accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.